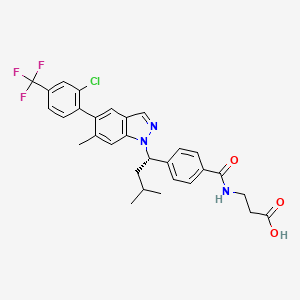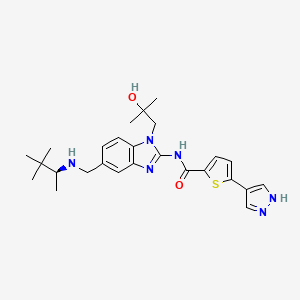![molecular formula C27H38N6O5S B12424838 (R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3Kdelta Inhibitor 1 is a selective inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. PI3Kδ is a member of the phosphoinositide 3-kinase family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. PI3Kδ is predominantly expressed in leukocytes and is involved in immune cell signaling. The inhibition of PI3Kδ has shown significant potential in treating various hematological malignancies and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of PI3Kdelta Inhibitor 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: PI3Kdelta Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Applications De Recherche Scientifique
PI3Kdelta Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.
Biology: Employed in research to understand the role of PI3Kδ in immune cell signaling and function.
Medicine: Investigated for its therapeutic potential in treating hematological malignancies, such as chronic lymphocytic leukemia, and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting the PI3K pathway .
Mécanisme D'action
PI3Kdelta Inhibitor 1 exerts its effects by selectively inhibiting the PI3Kδ isoform. PI3Kδ is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/Akt signaling pathway. By inhibiting PI3Kδ, the compound prevents the activation of downstream signaling molecules, such as Akt, leading to reduced cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells and modulating immune responses .
Comparaison Avec Des Composés Similaires
PI3Kdelta Inhibitor 1 is compared with other PI3K inhibitors, such as:
Idelalisib: The first approved PI3Kδ inhibitor for cancer therapy.
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
GDC-0077: Another PI3Kα-specific inhibitor undergoing clinical trials for cancer treatment.
Uniqueness: PI3Kdelta Inhibitor 1 is unique in its high selectivity for the PI3Kδ isoform, making it particularly effective in targeting hematological malignancies and autoimmune diseases. Its specificity reduces off-target effects and improves its therapeutic index compared to other PI3K inhibitors .
Propriétés
Formule moléculaire |
C27H38N6O5S |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
N-[2-methoxy-5-[1-methyl-4-[[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3/t20-/m1/s1 |
Clé InChI |
IHEZCWZVYIBFRC-HXUWFJFHSA-N |
SMILES isomérique |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OC[C@@H]4CCCN(C4)CCC5CCOCC5 |
SMILES canonique |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)









